molecular formula C9H11BrClN B3015830 (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride CAS No. 1864760-31-5

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride

Cat. No.: B3015830
CAS No.: 1864760-31-5
M. Wt: 248.55
InChI Key: UTROOURKHTUDDG-UHFFFAOYSA-N
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Description

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride ( 2828433-48-1) is a high-purity organic compound with the molecular formula C9H11BrClN and a molecular weight of 248.55 . This amine hydrochloride salt features a brominated aromatic ring system connected to an amine-terminated propene linker, a structure that serves as a valuable building block in medicinal chemistry and materials science research. The compound must be stored under an inert atmosphere at room temperature to maintain stability . As a hydrochloride salt, it offers improved handling characteristics compared to the free base form. Amine hydrochlorides are a critical class of compounds in industrial and research settings, often studied for their phase behavior and properties in various environments . This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with care, noting the associated hazard statements H302, H315, H319, and H335, which indicate potential hazards if swallowed, in contact with skin, or if it causes eye irritation or specific target organ toxicity .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c10-9-5-3-8(4-6-9)2-1-7-11;/h1-6H,7,11H2;1H/b2-1+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTROOURKHTUDDG-TYYBGVCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with nitromethane to form 4-bromo-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield (E)-3-(4-Bromophenyl)prop-2-en-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the bromophenyl ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of different substituted phenylprop-2-en-1-amines.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Development
Research indicates that compounds similar to (E)-3-(4-bromophenyl)prop-2-en-1-amine hydrochloride are being investigated for their potential as antidepressants. The compound's structural characteristics allow for modifications that enhance its pharmacological profiles. For instance, studies have shown that derivatives of this compound can act as selective serotonin reuptake inhibitors (SSRIs), which are pivotal in treating depression and anxiety disorders .

Nitric Oxide Signaling
Another significant application is in the development of nitric oxide (NO) mimetics. These compounds can enhance NO/cGMP signaling pathways, which are essential for various physiological processes and have therapeutic implications in conditions such as Alzheimer's disease. The bromophenyl moiety can modulate the reactivity and bioavailability of these compounds, making them suitable candidates for further exploration .

Synthesis and Catalysis

Catalytic Reactions
The synthesis of this compound can be achieved through metal-catalyzed reactions, which are increasingly popular in the pharmaceutical industry. These methods often yield high purity and efficiency, facilitating the production of complex molecules with potential therapeutic effects . The compound's synthesis typically involves coupling reactions where the bromophenyl group plays a crucial role in enhancing the reactivity of the amine.

Material Science

Polymer Chemistry
In materials science, compounds like this compound are explored for their potential use in polymer synthesis. The presence of the bromine atom allows for further functionalization, making it a valuable building block in creating polymers with specific properties. This application is particularly relevant in developing advanced materials used in electronics and coatings .

Case Study 1: Antidepressant Activity

A study conducted on various derivatives of bromophenyl compounds demonstrated that modifications to the amine group could significantly enhance antidepressant activity. In vitro assays indicated that certain derivatives exhibited increased binding affinities to serotonin receptors compared to standard SSRIs .

Case Study 2: NO Mimetic Properties

Research on furoxan derivatives highlighted how incorporating a bromophenyl group could improve the stability and efficacy of NO mimetics. These compounds showed promising results in preclinical models for Alzheimer's disease, demonstrating improved cognitive function and reduced neurodegeneration markers .

Mechanism of Action

The mechanism of action of (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • (E)-3-(4-Methoxyphenyl)prop-2-en-1-amine Hydrochloride Molecular Formula: C₁₀H₁₄ClNO Key Differences: Replacement of the bromine atom with a methoxy (-OCH₃) group reduces molecular weight (241.76 g/mol) and alters electronic properties. Applications: Used in studies of serotonin receptor ligands due to its electron-rich aromatic system .
  • (E)-3-(3-Trifluoromethylphenyl)prop-2-en-1-amine Hydrochloride

    • Molecular Formula : C₁₀H₁₁ClF₃N
    • Key Differences : The 4-bromophenyl group is replaced with a 3-trifluoromethylphenyl group, introducing strong electron-withdrawing effects. This modification enhances metabolic stability and hydrophobic interactions in drug design .

Analogues with Modified Amine Protecting Groups

  • (E)-N,N-Bis(tert-butoxycarbonyl)-3-(4-bromophenyl)prop-2-en-1-amine
    • Molecular Formula : C₂₀H₂₇BrN₂O₄
    • Key Differences : The amine group is protected with tert-butoxycarbonyl (Boc) groups, increasing molecular weight (455.35 g/mol) and solubility in organic solvents. This derivative is critical for peptide coupling or palladium-catalyzed reactions where free amines might interfere .
    • Physical Properties : Melting point 168–170°C, distinct from the hydrochloride salt’s hygroscopic nature .

Chiral and Branched Analogues

  • (S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine Hydrochloride Molecular Formula: C₁₁H₁₇BrClN Key Differences: A branched alkyl chain replaces the propenyl group, introducing chirality. This structural rigidity may enhance binding specificity in enzyme inhibitors.

Anti-Inflammatory Activity

This suggests that brominated aromatic systems contribute significantly to anti-inflammatory efficacy .

Role in Hydrogen-Bonding Networks

The hydrochloride salt form of (E)-3-(4-bromophenyl)prop-2-en-1-amine facilitates strong hydrogen-bonding interactions in crystalline states, as predicted by graph-set analysis (e.g., N–H···Cl⁻ motifs). This contrasts with neutral analogues like tert-butyl-protected derivatives, which rely on weaker van der Waals interactions .

Biological Activity

(E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a prop-2-en-1-amine backbone with a bromophenyl substituent. Its molecular formula is C9H10BrNC_9H_{10}BrN and it features a double bond between the second and third carbon atoms, which is crucial for its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in combating oxidative stress, which is linked to numerous diseases including neurodegenerative disorders. Studies have demonstrated that it can modulate reactive oxygen species (ROS) levels in cellular models .
  • Neuroprotective Effects : In vitro studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress and neurotoxicity. It has been observed to enhance long-term potentiation (LTP), a process critical for learning and memory .
  • Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom appears to enhance its antimicrobial efficacy .

Antioxidant Activity

A study evaluated the antioxidant effects of various derivatives, including this compound, using assays that measure the reduction of oxidative stress markers in cell cultures. The results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting effective antioxidant properties.

Neuroprotective Studies

In a series of experiments involving neuronal cell lines, this compound was shown to significantly reduce cell death caused by oxidative agents. The compound's ability to penetrate the blood-brain barrier was confirmed through pharmacokinetic studies, indicating potential for central nervous system applications .

Antimicrobial Activity

The compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial properties compared to standard antibiotics .

Case Studies

  • Neuroprotection in Animal Models : A study involving mice subjected to induced oxidative stress revealed that administration of this compound led to improved cognitive function as assessed through behavioral tests .
  • Antimicrobial Efficacy : In clinical settings, formulations containing this compound were tested for their effectiveness against resistant bacterial strains, showing promising results in reducing infection rates in treated patients .

Data Tables

Activity Type Effectiveness Reference
AntioxidantSignificant reduction in MDA levels
NeuroprotectiveEnhanced LTP; reduced neuronal death
AntimicrobialMIC 0.0039 - 0.025 mg/mL against S. aureus and E. coli

Q & A

Q. What are the common synthetic routes for (E)-3-(4-Bromophenyl)prop-2-en-1-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Heck coupling, between 4-bromophenyl precursors and allylamine derivatives. For example, a brominated aromatic substrate can react with prop-2-en-1-amine under palladium catalysis to form the (E)-configured product . Purification often involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and dichloromethane/methanol gradients. Purity verification requires HPLC (≥95% purity) and NMR (e.g., 1H^1H, 13C^{13}C) to confirm the absence of Z-isomer contaminants and unreacted starting materials .

Q. How can the stereochemical integrity of the (E)-isomer be confirmed during synthesis?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E/Z isomers. For the (E)-configuration, NOE correlations between the vinylic proton (CH=) and the aromatic protons on the 4-bromophenyl group are absent, whereas the Z-isomer would show such interactions. Additionally, UV-Vis spectroscopy can detect conjugation shifts in the (E)-isomer due to extended π-system delocalization .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding patterns and molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular conformation and hydrogen-bonding networks. For example, in related bromophenyl compounds, SHELXL refinement (via the SHELX suite) can model thermal displacement parameters and anisotropic bonding . Graph set analysis (as per Etter’s formalism) classifies hydrogen-bonding motifs (e.g., R22_2^2(8) rings) to identify packing anomalies. Discrepancies between experimental and theoretical bond lengths (e.g., C-Br vs. C=C) may indicate crystal packing stresses or solvent effects .

Q. What computational methods are suitable for predicting the compound’s reactivity in drug-design applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For instance, the electron-deficient 4-bromophenyl group may direct substitution reactions, while the amine group can participate in hydrogen bonding with biological targets. Molecular docking (e.g., AutoDock Vina) can simulate interactions with enzymes like glyoxalase I, leveraging the bromine atom’s halogen-bonding potential .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH) are recommended. HPLC-MS monitors degradation products, such as dehydrohalogenation (loss of HCl) or oxidation of the allylamine group. For optimal stability, store the compound in amber vials under inert gas (N2_2) at -20°C, using desiccants to prevent hygroscopic degradation. FTIR can detect amine oxidation (C=N stretches at ~1650 cm1^{-1}) .

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